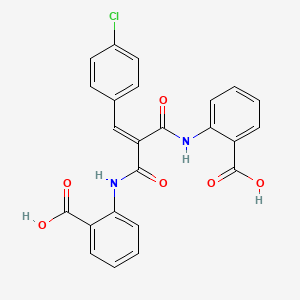
2,2'-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
2-(2-(4-Chlorophenyl)acetyl)benzoic acid: Another related compound with a similar chlorophenyl group but distinct functional groups.
Uniqueness
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is unique due to its combination of a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
100093-55-8 |
|---|---|
Fórmula molecular |
C24H17ClN2O6 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17ClN2O6/c25-15-11-9-14(10-12-15)13-18(21(28)26-19-7-3-1-5-16(19)23(30)31)22(29)27-20-8-4-2-6-17(20)24(32)33/h1-13H,(H,26,28)(H,27,29)(H,30,31)(H,32,33) |
Clave InChI |
NVRNOVMHUUGOTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


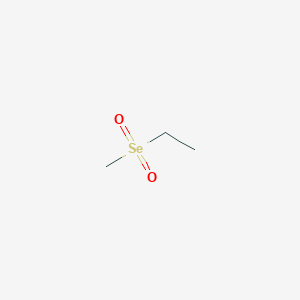

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
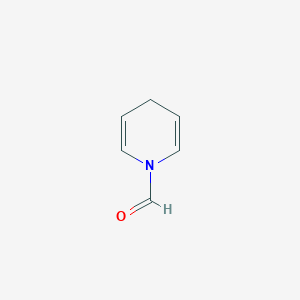

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
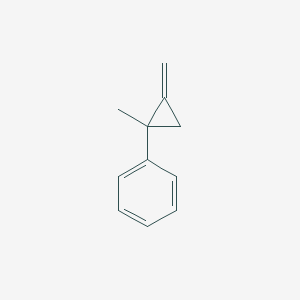
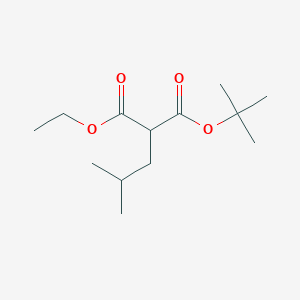
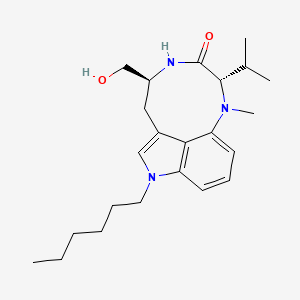

![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
